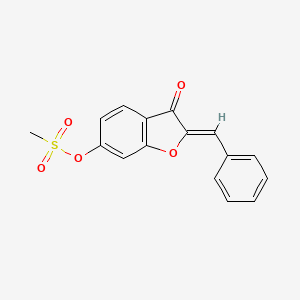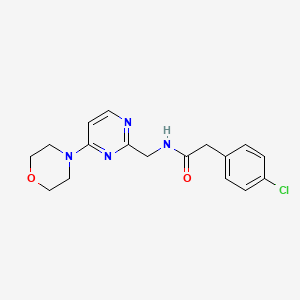![molecular formula C17H14ClN3OS2 B2963270 2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide CAS No. 1365630-43-8](/img/structure/B2963270.png)
2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide” is an organic compound. Unfortunately, there is not much specific information available about this compound .
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the literature. It’s likely that it would participate in reactions typical of carboxamides and chloro-aromatic compounds .科学的研究の応用
High Refractive Index Polyimides
Researchers synthesized transparent aromatic polyimides from thiophenyl-substituted benzidines, offering high refractive indices and small birefringences, along with good thermomechanical stabilities. These polyimides were developed through a two-step thermal polycondensation process, demonstrating potential applications in optical and electronic materials due to their transparency and colorlessness in the visible spectrum, as well as their high refractive indices (Tapaswi et al., 2015).
Antihypertensive Agents
A study on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases explored their potential as antihypertensive α-blocking agents. Starting materials like methyl 2-(thiazol-2-ylcarbamoyl)acetate were used to produce a variety of derivatives, demonstrating good antihypertensive activity and low toxicity. This research indicates the versatility of thiazolyl compounds in developing new medications (Abdel-Wahab et al., 2008).
Cytotoxic Activity of Thiopyrimidine Derivatives
New thiopyrimidine derivatives were synthesized and their cytotoxic activity was evaluated against various cancer cell lines. These compounds, derived from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, showed varying degrees of cytotoxicity, providing insights into the structural features conducive to anticancer activity. Some derivatives demonstrated weak activity against specific cancer cell lines, highlighting their potential in cancer research (Stolarczyk et al., 2018).
Glycine Transporter 1 Inhibitor
Research identified a potent and orally available glycine transporter 1 (GlyT1) inhibitor, showcasing its potential in modulating neurotransmitter levels. The compound exhibited favorable pharmacokinetic profiles and increased glycine levels in animal models, indicating its utility in neuroscience research and potential therapeutic applications (Yamamoto et al., 2016).
Thymidylate Synthase Inhibitors
A study on 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines evaluated their potential as inhibitors of thymidylate synthase (TS), an enzyme critical for DNA synthesis. These inhibitors showed significant potency against human TS, offering a basis for the development of new antitumor and antibacterial agents. The research highlights the therapeutic potential of pyrimidine derivatives in treating diseases related to rapid cell division (Gangjee et al., 1996).
将来の方向性
特性
IUPAC Name |
2-chloro-N-[2-methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS2/c1-10-7-13(24-17-20-11(2)9-23-17)3-4-14(10)21-16(22)12-5-6-19-15(18)8-12/h3-9H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHOOWNVZZKIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=NC(=CS2)C)NC(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-{2-methyl-4-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]phenyl}pyridine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2963187.png)



![1-(indolin-1-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2963196.png)

![1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2963199.png)
![2-(2,4-Dichlorophenoxy)-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2963200.png)
![4-(7-ethoxybenzofuran-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2963201.png)

![N-(4-{[7-methyl-3-(thiomorpholin-4-ylcarbonyl)-1,8-naphthyridin-4-yl]amino}phenyl)acetamide](/img/structure/B2963205.png)
![N'-[(1E)-1-(7-methoxy-1-benzofuran-2-yl)ethylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2963206.png)
